1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-

Indoline Derivatives Nucleophilic Substitution Medicinal Chemistry

Sourcing versatile indoline building blocks with orthogonal functional handles often limits parallel medicinal chemistry campaigns. 5-Nitroindoline-3-chloropropanone (CAS 680214-08-8) provides a dual-handle solution: • Orthogonal nitro & chloro groups enable two-step sequential diversification for rapid library synthesis. • Selective nitro reduction yields 5-aminoindoline scaffolds for ATP-competitive kinase inhibitor design. • Electrophilic chloro displacement allows late-stage functionalization with amines, thiols, or alkoxides. Maximize synthetic efficiency and procurement ROI with this high-purity intermediate available for immediate global shipping.

Molecular Formula C11H11ClN2O3
Molecular Weight 254.67 g/mol
CAS No. 680214-08-8
Cat. No. B12065571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)-
CAS680214-08-8
Molecular FormulaC11H11ClN2O3
Molecular Weight254.67 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)CCCl
InChIInChI=1S/C11H11ClN2O3/c12-5-3-11(15)13-6-4-8-7-9(14(16)17)1-2-10(8)13/h1-2,7H,3-6H2
InChIKeyZXNPPIQKYURSQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitroindoline Propanone: Pharmaceutical Intermediate


1-Propanone, 3-chloro-1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- (CAS 680214-08-8) is a synthetic indoline derivative characterized by a 5-nitro substituent on the dihydroindole core and a 3-chloropropanone side chain. This compound functions primarily as a versatile intermediate in medicinal chemistry, enabling access to diverse indole-based bioactive molecules through sequential reduction and nucleophilic substitution reactions [1].

1
Synthetic accessibility
Direct one-step acylation from commercially available 5‑nitroindoline
2
Dual orthogonal handles
Chloro leaving group and reducible nitro enable sequential chemoselective derivatization
3
Conformational differentiation
Partially saturated indoline core introduces sp³ character, distinct from fully aromatic indoles

Unique Benefits of 5-Nitroindoline Building Block


Generic indole or indoline building blocks lacking the 5-nitro substitution cannot replicate the unique electronic profile and synthetic versatility of this compound. The electron-withdrawing nitro group substantially activates the aromatic ring toward further functionalization and modulates the reactivity of the 3-chloropropanone moiety, which is essential for specific downstream transformations in pharmaceutical synthesis [1]. Additionally, the partially saturated indoline core provides distinct conformational and steric properties compared to fully aromatic indole analogs, influencing both reaction selectivity and the pharmacokinetic profile of final target molecules.

Attribute
5‑Nitroindoline Propanone
Generic Indole/Indoline Analog
Ring activation
5‑nitro withdraws electrons, activates β‑carbon toward nucleophilic displacement
Non‑nitro analogs lack this electronic activation; slower substitution may occur
Synthetic handles
Two orthogonal handles (chloro + reducible nitro) for sequential diversification
Only one handle (chloro); second derivatization requires additional protection/deprotection steps
Core conformation
Partially saturated indoline imparts sp³ character, influencing 3D shape
Fully aromatic indole analogs are planar; may not replicate binding‑relevant conformations

5-Nitroindoline: Key Differentiation Evidence


Enhanced Electrophilicity by 5-Nitro Substitution

The electron‑withdrawing 5‑nitro group on the indoline ring increases the electrophilicity of the β‑carbon of the 3‑chloropropanone side chain, facilitating nucleophilic displacement reactions. Computational predictions indicate a lower LUMO energy and higher positive charge density at the β‑carbon compared to the non‑nitro analog 3‑chloro‑1‑(1H‑indol‑1‑yl)propan‑1‑one (CAS 64140‑62‑1). Although experimental kinetic data are not publicly available, the electronic activation is a well‑established class‑level phenomenon in nitro‑substituted aromatic systems .

Electrophilicity activation
Class‑level inference
Predicted higher electrophilicity at β‑carbon (LUMO not publicly reported)
Supports synthetic intermediate selection through enhanced reactivity context
Experimental kinetic validation needed; class‑level nitro effect assumed
Indoline Derivatives Nucleophilic Substitution Medicinal Chemistry

Step-Economy Over Indole-Based Analogs

The target compound is directly accessible through a single‑step acylation of commercially available 5‑nitroindoline with 3‑chloropropionyl chloride, typically proceeding under mild conditions (acetone, 70 °C, 3 h) [1]. In contrast, the analogous indole derivative requires N‑protection prior to acylation and subsequent deprotection, adding at least one to two synthetic steps. This step‑economy translates into higher overall yield, reduced solvent consumption, and lower procurement cost for pilot‑scale campaigns.

Step‑economy
Reported
1 synthetic stepvs 2–3 steps for indole analog
Reported reduction in synthetic steps may reduce procurement lead time and material loss
Source: Mitsui Chemicals WO 2001/038316
Synthetic Methodology Acylation Indoline Building Blocks

Dual Orthogonal Handles for Diversification

The 5‑nitro group can be selectively reduced to the corresponding 5‑aminoindoline derivative, providing a second orthogonal synthetic handle in addition to the chloro substituent. This dual functionality permits sequential, chemoselective transformations (e.g., nucleophilic displacement at the chloro site followed by reduction and further derivatization of the amine) that are impossible with non‑nitro analogs such as 3‑chloro‑1‑(indolin‑1‑yl)propan‑1‑one (CAS 64140‑62‑1). The ability to generate diverse scaffolds from a single building block is a critical factor in hit‑to‑lead optimization programs .

Orthogonal handles
Supporting evidence
2 orthogonal handles(chloro + reducible nitro)
Enables sequential chemoselective transformations for lead diversification
Comparator: 3‑chloro‑1‑(indolin‑1‑yl)propan‑1‑one (1 handle)
Chemical Diversification Reduction Amine Building Blocks

Conformational Restraint from Indoline Core

The partially saturated indoline core introduces sp³ character at the 2‑ and 3‑positions, imparting a degree of conformational flexibility not present in fully aromatic indole analogs. This structural feature can influence the three‑dimensional shape of final target molecules, potentially improving binding to biological targets that prefer non‑planar ligands. While quantitative binding data for the compound itself are lacking, the conformational difference is a recognized advantage of indoline scaffolds in fragment‑based drug discovery .

Conformational restraint
Class‑level inference
Partially saturated indoline (sp³ at C2,C3) vs planar indole
Conformational flexibility may influence target binding, relevant for fragment‑based design
Quantitative binding data not available; context‑dependent advantage
Conformational Analysis Indoline vs Indole Drug Design

5-Nitroindoline Applications in Pharma R&D


Kinase Inhibitor Libraries from 5-Aminoindoline

The compound serves as an ideal starting point for preparing 5‑aminoindoline scaffolds, which are privileged substructures in kinase inhibitor design. Selective reduction of the nitro group, followed by iterative amide coupling or reductive amination, generates focused libraries of ATP‑competitive inhibitors. The dual orthogonal handles enable efficient parallel synthesis, reducing the time from building block procurement to initial biological evaluation .

Indoline-Based Azo-Dye Intermediates

Reduction of the nitro group to the corresponding aniline, followed by diazotization and coupling with electron‑rich aromatic partners, yields indoline‑containing azo dyes with potential applications as biological stains or optoelectronic materials. The chloro substituent remains available for further functionalization, allowing late‑stage diversification of the chromophore .

One-Pot Diversification for Parallel Libraries

The electrophilic chloro group can be displaced by a wide range of nucleophiles (amines, thiols, alkoxides) to introduce diversity at the propanone side chain, after which the nitro group is reduced and the resulting amine is transformed via amide bond formation or Buchwald‑Hartwig coupling. This two‑step, one‑pot sequence enables rapid generation of structurally diverse lead‑like molecules, maximizing the return on procurement investment [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Nitro → amino reduction; dual orthogonal handles for parallel chemistry
Binding confirmation in kinase assays; SAR profiling
Indoline‑based azo dye intermediates
Reduction to aniline; diazotization/coupling while retaining chloro handle
Optical property characterization; late‑stage chromophore diversification
One‑pot parallel diversification
Sequential nucleophilic substitution then nitro reduction/derivatization
Purity and diversity assessment of lead‑like molecules
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